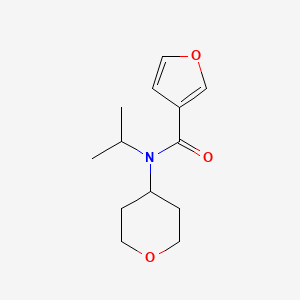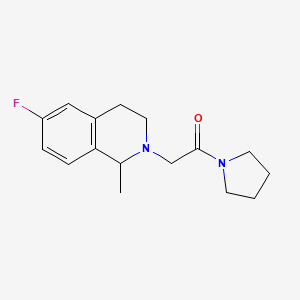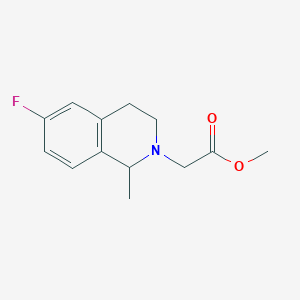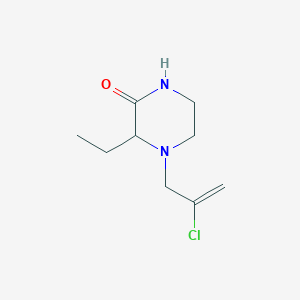
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances called designer drugs. It was first synthesized in the 1960s and was later marketed as a legal high in the early 2000s. MDPV has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite this, it continues to be used recreationally and has been identified in seized drug samples worldwide.
作用机制
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it blocks the transporters that normally remove these neurotransmitters from the synapse, leading to increased levels of these chemicals in the brain. This results in a range of effects, including increased alertness, euphoria, and stimulation. The exact mechanism by which 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone produces its effects is not fully understood and requires further research.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, it has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs such as the heart and kidneys. These effects can be particularly dangerous in individuals with pre-existing cardiovascular conditions.
实验室实验的优点和局限性
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone has been used in a number of laboratory experiments to investigate its effects on the brain and behavior. Its potency and selectivity for certain neurotransmitter systems make it a useful tool for studying the role of these chemicals in addiction and other psychiatric disorders. However, its potential for abuse and harmful effects limit its usefulness in certain types of experiments, particularly those involving human subjects.
未来方向
There are a number of future directions for research on 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone. One area of interest is the development of treatments for addiction and other psychiatric disorders that target the neurotransmitter systems affected by 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone. Another area of research is the development of new designer drugs that have similar effects to 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone but are less harmful. Finally, further research is needed to fully understand the mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone and its effects on the brain and body.
合成方法
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone involves the reaction of 4-methylpiperidine with 4-pyrazol-1-ylphenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethyl chloroformate to form the final compound, 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone. The synthesis method has been described in detail in a number of scientific publications, including a paper by Baumann et al. (2012).
科学研究应用
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone has been the subject of extensive scientific research due to its potential for abuse and harmful effects. Studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. One study by Marusich et al. (2014) found that 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is thought to underlie the drug's addictive properties.
属性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-7-11-19(12-8-14)17(21)13-22-16-5-3-15(4-6-16)20-10-2-9-18-20/h2-6,9-10,14H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSPYSCSKLHPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)


![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)